(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine
Overview
Description
(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine is a synthetic amino acid derivative with a complex stereochemistry. It is characterized by the presence of a beta-hydroxy group and a tert-butoxycarbonyl (Boc) protecting group on the amino acid phenylalanine. This compound is of interest in various scientific research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylalanine as the starting material.
Protection: The amino group of phenylalanine is protected using a Boc group to form Boc-phenylalanine.
Stereochemistry Control: The stereochemistry of the hydroxylation step is controlled to obtain the (2R, 3S)/(2S, 3R) racemic mixture.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The beta-hydroxy group can undergo oxidation to form a beta-keto group.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a different derivative.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Beta-keto derivatives: from oxidation reactions.
Amino acid derivatives: from reduction reactions.
Free amino acids: from Boc group removal.
Scientific Research Applications
(2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex molecules and peptides.
Biology: It is used in studies related to protein structure and function.
Industry: It is utilized in the production of biologically active compounds and materials.
Mechanism of Action
The mechanism by which (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Boc-phenylalanine: Similar structure but lacks the beta-hydroxy group.
Beta-hydroxyphenylalanine: Similar structure but lacks the Boc protecting group.
Other racemic amino acids: Similar stereochemistry but different side chains.
Uniqueness: (2R, 3S)/(2S, 3R)-Racemic boc-beta-hydroxyphenylalanine is unique due to its combination of the Boc protecting group and the beta-hydroxy group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163349 | |
Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102507-18-6 | |
Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102507-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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